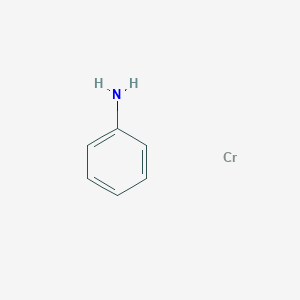![molecular formula C16H11ClO B12535190 Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- CAS No. 725695-79-4](/img/structure/B12535190.png)
Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-: is an organic compound with the molecular formula C16H11ClO It is a derivative of acetophenone, where the phenyl ring is substituted with a 4-chlorophenyl ethynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, such as palladium(II) acetate, a copper co-catalyst, and a base like triethylamine or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: The compound finds applications in the development of agrochemicals, dyes, and other industrial chemicals. Its unique structural features make it valuable in the design of new materials with specific properties.
作用機序
The mechanism of action of Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can alter the conformation and function of the target proteins, leading to various biological effects.
類似化合物との比較
Ethanone, 1-(4-chlorophenyl)-: This compound is structurally similar but lacks the ethynyl group.
Ethanone, 1-(4-ethylphenyl)-: Another similar compound with an ethyl group instead of the ethynyl group.
Uniqueness: Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- is unique due to the presence of the ethynyl group, which imparts distinct chemical and physical properties. The ethynyl group enhances the compound’s ability to participate in π-π interactions and increases its reactivity in certain chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
特性
CAS番号 |
725695-79-4 |
|---|---|
分子式 |
C16H11ClO |
分子量 |
254.71 g/mol |
IUPAC名 |
1-[4-[2-(4-chlorophenyl)ethynyl]phenyl]ethanone |
InChI |
InChI=1S/C16H11ClO/c1-12(18)15-8-4-13(5-9-15)2-3-14-6-10-16(17)11-7-14/h4-11H,1H3 |
InChIキー |
VAZZEZVEYZUSTL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


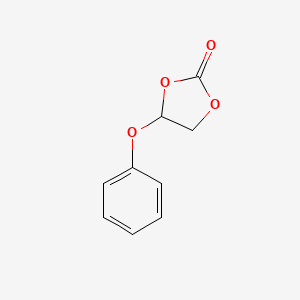
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
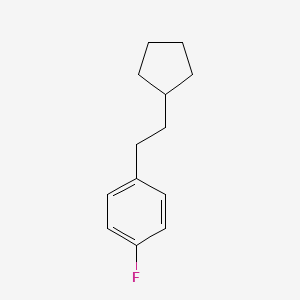
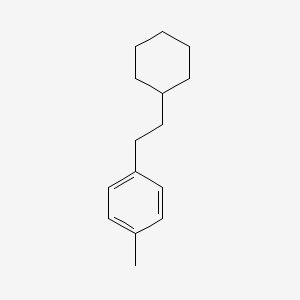
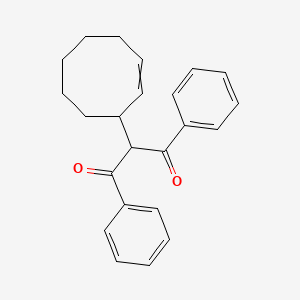
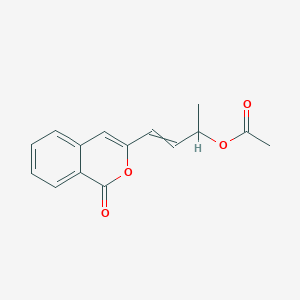
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
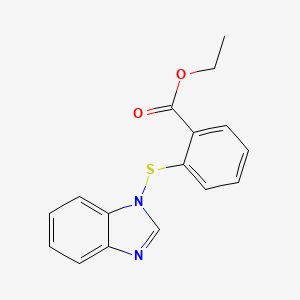
![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
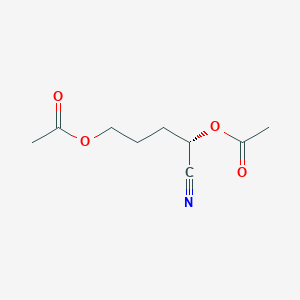
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
